molecular formula C20H13Cl3N2O2 B5965748 2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide

2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide

Cat. No. B5965748
M. Wt: 419.7 g/mol
InChI Key: TUEIBQMDHBJXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide, also known as DCB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. DCB is a benzamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide inhibits the activity of PKA by binding to its regulatory subunit, preventing the activation of the catalytic subunit. PKA is a key enzyme involved in the regulation of various cellular processes, including gene expression, metabolism, and cell growth. By inhibiting PKA, 2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide can affect these processes, leading to its potential applications in cancer research and neuroscience.
Biochemical and Physiological Effects:
2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide also inhibits the migration and invasion of cancer cells, making it a potential antimetastatic agent. In neuroscience, 2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide has been shown to impair long-term potentiation (LTP), a cellular mechanism underlying synaptic plasticity and memory formation. 2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide also affects the expression of genes involved in synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. 2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide is also relatively easy to synthesize using standard laboratory techniques. However, 2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on 2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide, including the design and synthesis of new 2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide derivatives with improved pharmacological activities and reduced toxicity. 2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide can also be used as a tool to study the role of PKA in different cellular processes and diseases. Finally, 2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide can be used as a scaffold for designing and synthesizing new compounds with potential applications in drug discovery.

Synthesis Methods

2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide can be synthesized using different methods, including the reaction of 2,4-dichlorobenzoic acid with 4-chloroaniline in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP). The reaction yields 2,4-dichloro-N-(4-chlorobenzoyl)aniline, which is then reacted with 3-aminobenzoic acid in the presence of DCC and DMAP to yield 2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide.

Scientific Research Applications

2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide has been studied for its potential applications in different fields, including cancer research, neuroscience, and drug discovery. 2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. In neuroscience, 2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide has been used to study the role of protein kinase A (PKA) in synaptic plasticity and memory formation. 2,4-dichloro-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide has also been used as a scaffold for designing and synthesizing new compounds with potential pharmacological activities.

properties

IUPAC Name

2,4-dichloro-N-[3-[(4-chlorobenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O2/c21-13-6-4-12(5-7-13)19(26)24-15-2-1-3-16(11-15)25-20(27)17-9-8-14(22)10-18(17)23/h1-11H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEIBQMDHBJXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.